molecular formula C13H18BrIN2OSi B1374835 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine CAS No. 1305324-93-9

4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine

Cat. No.: B1374835
CAS No.: 1305324-93-9
M. Wt: 453.19 g/mol
InChI Key: HJMKIKRLZICYST-UHFFFAOYSA-N
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Description

Table 1: Elemental Contribution to Molecular Weight

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 13 12.01 156.13
Hydrogen 18 1.008 18.14
Bromine 1 79.90 79.90
Iodine 1 126.90 126.90
Nitrogen 2 14.01 28.02
Oxygen 1 16.00 16.00
Silicon 1 28.09 28.09
Total - - 453.19

The trimethylsilyl group (-Si(CH₃)₃) contributes 73.17 g/mol, underscoring its role in modulating the compound’s steric and electronic properties.

Properties

IUPAC Name

(4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrIN2OSi/c1-13(2,3)12-16-7-8(18-12)9(19(4,5)6)11(15)17-10(7)14/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMKIKRLZICYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine (CAS Number: 1305324-93-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.

The molecular formula of the compound is C₁₃H₁₈BrIN₂OSi, with a molecular weight of 453.19 g/mol. Its structure includes a bromine atom, an iodine atom, and a trimethylsilyl group, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈BrIN₂OSi
Molecular Weight453.19 g/mol
CAS Number1305324-93-9
MDL NumberMFCD20487058

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route must be optimized for yield and purity due to the compound's complex structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related oxazole derivatives have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study involving a series of oxazole derivatives, one compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, which is crucial in tumor angiogenesis . This suggests that the target compound may have similar or enhanced inhibitory effects on key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific kinases. Kinase inhibitors are vital in treating various diseases, including cancer and inflammatory disorders. The presence of halogens (bromine and iodine) may enhance binding affinity to target enzymes.

Pharmacokinetics

Preliminary pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. These studies can help determine the viability of the compound for further development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive molecule in medicinal chemistry. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that derivatives of oxazolo[4,5-c]pyridine compounds exhibit significant anticancer activity. In particular, studies have explored their mechanisms of action against various cancer cell lines, suggesting that modifications to the oxazolo structure can enhance potency and selectivity against tumor cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating complex organic molecules.

Application: Synthesis of Heterocycles
The compound can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions. For example, it can act as a precursor in the formation of pyridine derivatives that are essential in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been investigated for its potential use in developing new materials with specific electronic or optical properties.

Case Study: Conductive Polymers
Research has explored the incorporation of oxazolo[4,5-c]pyridine derivatives into polymer matrices to enhance conductivity and stability. This is particularly relevant for applications in organic electronics and photovoltaic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-c]pyridine
  • Molecular Formula : C₁₀H₁₀BrClIN₂O.
  • Molecular Weight : 415.47 g/mol.
  • CAS Registry : MS-ADE000085-1G.
  • Key Difference : Chlorine replaces TMS at position 5.
  • Impact: Chlorine’s electronegativity increases electrophilicity at the pyridine ring, favoring nucleophilic substitution.
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine
  • Molecular Formula : C₁₃H₁₆BrIN₂O₃.
  • Molecular Weight : 455.09 g/mol.
  • CAS Registry : 1305325-14-7.
  • Key Difference : Dimethoxymethyl replaces TMS at position 7.
  • Impact: The oxygen-rich dimethoxymethyl group increases polarity, enhancing solubility in alcohols and ethers. Potential for acid-catalyzed hydrolysis of the methoxy groups, enabling further functionalization .

Variations in Halogen Placement and Ring Fusion

6-Bromooxazolo[4,5-b]pyridine (QA-2068)
  • Molecular Formula : C₆H₃BrN₂O.
  • Molecular Weight : 215.01 g/mol.
  • CAS Registry : 1260863-86-2.
  • Key Differences :
    • Bromine at position 6 (vs. 4 and 6 in the target compound).
    • Oxazole fused at [4,5-b] positions (vs. [4,5-c]).
  • Impact :
    • Reduced steric bulk due to lack of tert-butyl and TMS groups.
    • [4,5-b] fusion alters electronic conjugation, shifting UV-Vis absorption maxima .
7-Bromo-2-ethyl-oxazolo[4,5-c]pyridine
  • Molecular Formula : C₈H₇BrN₂O.
  • Molecular Weight : 243.06 g/mol.
  • CAS Registry : 118685-69-1.
  • Key Differences :
    • Ethyl group at position 2 (vs. tert-butyl).
    • Bromine at position 7 (vs. 4 and 6).
  • Impact: Ethyl’s smaller size reduces steric hindrance, increasing reactivity in SNAr reactions.

Functional Group Modifications in Related Heterocycles

6-Bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine (Compound 22)
  • Molecular Formula : C₁₂H₁₄BrN₃O.
  • Molecular Weight : 296.17 g/mol.
  • Key Differences :
    • Piperidinylmethyl group introduces a basic nitrogen.
    • Oxazole fused at [4,5-b].
  • Impact: Enhanced solubility in aqueous media due to the amine group. Potential for hydrogen bonding, useful in medicinal chemistry .
8-Bromo-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (6d)
  • Molecular Formula : C₁₈H₁₃BrN₂O.
  • Molecular Weight : 369.22 g/mol.
  • Key Differences: Quinoline core (vs. pyridine). Phenyl and methyl substituents.
  • Impact :
    • Extended π-system increases UV absorbance and fluorescence.
    • Methyl and phenyl groups improve crystallinity for X-ray studies .

Q & A

Q. What synthetic strategies are employed to construct the oxazolo[4,5-c]pyridine core in this compound?

The oxazolo[4,5-c]pyridine scaffold is typically synthesized via cyclization of imidazole intermediates. For example, cyclocondensation of 4-imidazoleacetamide-5-carboxylic acid esters with tert-butyl and trimethylsilyl halides can yield the fused heterocycle. Halogenation (bromination/iodination) is performed post-cyclization using electrophilic reagents like NBS or I₂ under controlled conditions . Key intermediates include 4,6-dihydroxyimidazo[4,5-c]pyridine derivatives, which are prone to ring cleavage in acidic/basic media, necessitating careful pH control .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity, particularly for bromine and iodine atoms.
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for structural refinement, though challenges arise from heavy atoms (Br, I) causing absorption artifacts. Data collection at low temperatures (e.g., 100 K) improves resolution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.
  • HPLC-PDA : Assesses purity, with C18 columns and acetonitrile/water gradients recommended for polar heterocycles .

Q. How can conflicting crystallographic data be resolved during structural analysis?

Contradictions in X-ray data (e.g., disorder in trimethylsilyl groups) are addressed by refining alternative conformations using SHELXL’s PART instruction. Twinning tests (via PLATON) and Hirshfeld surface analysis help verify crystallographic models. Multi-solvent recrystallization (e.g., DCM/hexane) may improve crystal quality .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation at the 4- and 6-positions?

The 4- and 6-positions are activated for electrophilic substitution due to electron-donating effects from the oxazole oxygen and steric protection by the tert-butyl group. Bromination preferentially occurs at the 4-position due to lower steric hindrance, while iodine incorporation at the 6-position is achieved using directed metalation (e.g., LDA/trimethylsilyl chloride) followed by iodine quench . Computational studies (DFT) using Gaussian09 can model charge distribution to predict reactivity .

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Density Functional Theory (DFT) calculates transition-state energies for cyclization steps, identifying optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for Suzuki couplings). Molecular docking (AutoDock Vina) evaluates steric effects of the tert-butyl group on reaction pathways. Solvent parameters (Kamlet-Taft) are modeled to minimize byproduct formation during iodination .

Q. What strategies mitigate decomposition during storage or handling?

  • Light Sensitivity : Store in amber vials under argon, as UV exposure cleaves the oxazole ring.
  • Moisture Sensitivity : The trimethylsilyl group hydrolyzes in humid conditions; use molecular sieves (3Å) in storage containers.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies safe temperature thresholds (typically < 150°C) .

Q. How does the trimethylsilyl group influence spectroscopic and reactivity profiles?

The trimethylsilyl (TMS) group acts as a protecting moiety, reducing electron density at the 7-position and shielding it from nucleophilic attack. In 29^29Si NMR, the TMS resonance appears at ~0 ppm, confirming its integrity. Reactivity studies show TMS enhances solubility in nonpolar solvents, facilitating Suzuki-Miyaura cross-couplings .

Methodological Notes

  • Contradictions in Synthetic Routes : and report divergent yields for imidazole cyclization (11–34%), attributed to variations in acylating agents (e.g., 2,3,5-tri-O-benzoylribofuranosyl chloride vs. trimethylsilyl chloride).
  • Validation of Computational Models : Cross-validate DFT results with experimental kinetics (e.g., Arrhenius plots) to ensure accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine

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